molecular formula C16H21N3O3 B4041826 1-[3-nitro-4-(1-pyrrolidinyl)benzoyl]piperidine

1-[3-nitro-4-(1-pyrrolidinyl)benzoyl]piperidine

Cat. No.: B4041826
M. Wt: 303.36 g/mol
InChI Key: SFSMOTRAMMRODT-UHFFFAOYSA-N
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Description

1-[3-nitro-4-(1-pyrrolidinyl)benzoyl]piperidine is a useful research compound. Its molecular formula is C16H21N3O3 and its molecular weight is 303.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 303.15829154 g/mol and the complexity rating of the compound is 411. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidants and Anticancer Applications

Nitroxides, including piperidine and pyrrolidine derivatives, have been recognized for their antioxidant properties and potential as anticancer drugs. They serve as antioxidants in the treatment of cancers, neurodegenerative diseases (such as Parkinson's and Alzheimer's), ischemia, obesity, radiation damage, age-related degeneration, oxidative stress, and inflammation among others. Their antioxidant action is associated with their redox cycle, where they mimic superoxide dismutase, modulate hemoprotein activities, scavenge reactive free radicals, and inhibit oxidation reactions of biological materials (Lewandowski & Gwoździński, 2017).

Magnetic Resonance Imaging (MRI) Contrast Agents

Due to their paramagnetic properties, nitroxides have been explored as contrast agents in MRI to noninvasively assess tissue redox status. The understanding of in vivo biodistribution and reduction of nitroxides, including piperidine nitroxide Tempol and pyrrolidine nitroxide 3-CP, is crucial for their application in radioprotection and redox imaging. It was found that 3-CP is reduced significantly slower than Tempol, suggesting its potential as an optimal choice for redox imaging based on the achievable concentrations and bioreduction observed in vivo (Davis et al., 2011).

Radical Polymerization

The development of various functional nitroxyl radicals, particularly focusing on stability towards reductants like ascorbic acid, has opened avenues in radical polymerization. Piperidine nitroxyl radicals have shown resistance to reduction by ascorbic acid, indicating their potential use as new radical polymerizers. This application is significant in the field of polymer chemistry, where the controlled reactivity of radicals can lead to the development of novel materials with unique properties (Kinoshita et al., 2009).

Synthesis of Heterocyclic Compounds

The conjugate additions of lithiated N-Boc allylic and benzylic amines to nitroalkenes, mediated by (-)-sparteine, provide a route to highly enantioenriched enecarbamate products, leading to the synthesis of substituted piperidines, pyrrolidines, and pyrimidinones. This methodology facilitates the synthesis of complex heterocyclic compounds with significant potential in medicinal chemistry and drug development (Johnson et al., 2002).

Future Directions

The future directions in the study of piperidine derivatives include the development of new synthetic methods, the discovery of new biological activities, and the design of new drugs . This field continues to be a vibrant area of research in organic and medicinal chemistry .

Properties

IUPAC Name

(3-nitro-4-pyrrolidin-1-ylphenyl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c20-16(18-10-2-1-3-11-18)13-6-7-14(15(12-13)19(21)22)17-8-4-5-9-17/h6-7,12H,1-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFSMOTRAMMRODT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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